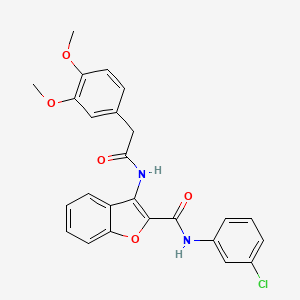

N-(3-chlorophenyl)-3-(2-(3,4-dimethoxyphenyl)acetamido)benzofuran-2-carboxamide

描述

This compound is a benzofuran-2-carboxamide derivative featuring a 3-chlorophenyl group at the carboxamide position and a 3,4-dimethoxyphenylacetamido substituent at the benzofuran C3 position. Its molecular formula is C₂₆H₂₀ClN₂O₅, with a molecular weight of 487.9 g/mol.

属性

IUPAC Name |

N-(3-chlorophenyl)-3-[[2-(3,4-dimethoxyphenyl)acetyl]amino]-1-benzofuran-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H21ClN2O5/c1-31-20-11-10-15(12-21(20)32-2)13-22(29)28-23-18-8-3-4-9-19(18)33-24(23)25(30)27-17-7-5-6-16(26)14-17/h3-12,14H,13H2,1-2H3,(H,27,30)(H,28,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMUQYSAQYDJONC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CC(=O)NC2=C(OC3=CC=CC=C32)C(=O)NC4=CC(=CC=C4)Cl)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H21ClN2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

464.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

N-(3-chlorophenyl)-3-(2-(3,4-dimethoxyphenyl)acetamido)benzofuran-2-carboxamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to explore the biological activity of this compound, summarizing available data from various studies, including its synthesis, mechanisms of action, and therapeutic potential.

Chemical Structure and Properties

- Molecular Formula : C25H34ClN2O6

- Molecular Weight : 458.5 g/mol

- IUPAC Name : this compound

The compound features a benzofuran core with substituents that enhance its biological properties. The presence of the chlorophenyl and dimethoxyphenyl groups is significant for its interaction with biological targets.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

- Formation of Benzofuran Derivative : Initial cyclization reactions using appropriate precursors.

- Amidation Reaction : Coupling of the benzofuran derivative with acetamido groups under controlled conditions.

Antimicrobial Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. The Minimum Inhibitory Concentration (MIC) values for related compounds have been reported in the range of 0.23–0.7 mg/mL against resistant bacterial strains such as Staphylococcus aureus and E. coli .

| Compound | MIC (mg/mL) | MBC (mg/mL) | Target Organisms |

|---|---|---|---|

| Compound 1 | 0.23–0.70 | 0.47–0.94 | E. coli, S. aureus |

| Compound 9 | 0.06–0.23 | 0.11–0.47 | Candida albicans, Aspergillus spp. |

Anticancer Activity

Studies have suggested that benzofuran derivatives possess anticancer properties by inducing apoptosis in cancer cells through various mechanisms, including the inhibition of specific signaling pathways and modulation of gene expression . The compound's structure allows it to interact with cellular targets involved in cancer progression.

The proposed mechanisms through which this compound exerts its biological effects include:

- Enzyme Inhibition : Interaction with bacterial enzymes leading to inhibition of cell wall synthesis.

- Receptor Modulation : Potential binding to specific receptors involved in cancer cell proliferation.

- Reactive Oxygen Species (ROS) Generation : Induction of oxidative stress in target cells.

Case Studies

- Antibacterial Efficacy : A study demonstrated that a related compound exhibited a significant reduction in bacterial load in infected animal models, suggesting a therapeutic potential for treating bacterial infections .

- Anticancer Studies : In vitro studies indicated that treatment with benzofuran derivatives resulted in decreased viability of various cancer cell lines, including breast and prostate cancer cells .

相似化合物的比较

Structural and Functional Group Analysis

The following table compares the target compound with structurally related molecules from peer-reviewed and patent literature:

Key Differences and Implications

Substituent Position and Electronic Effects

- Chlorophenyl Position : The target compound’s 3-chlorophenyl group (vs. 4-chlorophenyl in ) may alter binding interactions due to steric and electronic effects. Meta-substitution could enhance selectivity for certain enzyme pockets compared to para-substitution .

- Acetamido vs. Propanamido Linkers: The 3,4-dimethoxyphenylacetamido group in the target compound (vs.

Core Structure Variations

- Benzofuran vs. Benzothiazole : Benzofuran cores (target compound and ) exhibit distinct π-orbital geometries compared to benzothiazole derivatives (e.g., ), which may influence binding to targets like kinase enzymes or DNA .

Hypothesized Pharmacological Profiles

While direct activity data for the target compound are unavailable, inferences can be drawn from analogs:

- Antimicrobial Potential: Benzothiazole derivatives with chlorophenyl groups (e.g., ) are often explored for antimicrobial activity. The target’s 3-chlorophenyl and methoxy groups may synergize to disrupt bacterial membranes .

- Anticancer Activity : Benzofuran-carboxamide scaffolds (e.g., ) are reported to inhibit tubulin polymerization. The target’s dimethoxy groups could enhance interactions with tubulin’s colchicine-binding site .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。